N-(3-methoxypropyl)-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide
Description
N-(3-methoxypropyl)-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by its unique structure, which includes a quinazolinyl moiety, a cyclohexyl group, and a methoxypropyl chain
Properties
Molecular Formula |
C21H29N3O3 |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
N-(3-methoxypropyl)-2-[1-[(4-oxoquinazolin-3-yl)methyl]cyclohexyl]acetamide |
InChI |
InChI=1S/C21H29N3O3/c1-27-13-7-12-22-19(25)14-21(10-5-2-6-11-21)15-24-16-23-18-9-4-3-8-17(18)20(24)26/h3-4,8-9,16H,2,5-7,10-15H2,1H3,(H,22,25) |
InChI Key |
AQJACKCCJRELQE-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=O)CC1(CCCCC1)CN2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinazolinyl moiety, the introduction of the cyclohexyl group, and the attachment of the methoxypropyl chain. Common reagents used in these reactions include acetic anhydride, methanol, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This often includes the use of large-scale reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxypropyl)-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure efficient and selective transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction could produce cyclohexylamine derivatives.
Scientific Research Applications
N-(3-methoxypropyl)-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinyl moiety is known to bind to certain active sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Biological Activity
N-(3-methoxypropyl)-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide is a synthetic compound that has garnered attention due to its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the following features:
- Molecular Formula : C21H29N3O3
- Molecular Weight : 371.5 g/mol
- Key Functional Groups :
- Methoxypropyl group
- Quinazoline moiety
- Cyclohexyl group
These structural elements are significant as they contribute to the compound's biological properties, particularly its interaction with various biological targets.
Mechanisms of Biological Activity
Research indicates that the quinazoline ring in this compound is associated with various biological activities, including:
- Antitumor Activity : Compounds containing quinazoline derivatives have shown promising results in inhibiting tumor cell proliferation. The mechanism often involves the inhibition of specific kinases involved in cell signaling pathways critical for cancer cell survival.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. This is often mediated through the inhibition of cyclooxygenase (COX) enzymes and other pro-inflammatory mediators.
Binding Affinity Studies
Binding affinity studies are crucial for understanding how this compound interacts with its biological targets. These studies typically involve:
- Molecular Docking : Computational methods to predict how the compound binds to specific enzymes or receptors.
- In Vitro Assays : Experimental validation of binding interactions through enzyme inhibition assays and receptor binding studies.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with structurally similar compounds. The following table summarizes notable examples:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Aminoquinazoline | Contains a quinazoline ring | Antitumor properties |
| Quinazoline-2-carboxamide | Carboxamide group instead of acetamide | Antimicrobial activity |
| 2-Methylquinazoline | Methyl substitution on quinazoline | Anti-inflammatory effects |
This compound stands out due to its unique combination of functional groups, potentially leading to novel therapeutic applications not observed in other similar compounds.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various biological assays:
- Anticancer Activity : A study demonstrated that derivatives of quinazoline exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to apoptosis induction via mitochondrial pathways.
- Anti-inflammatory Activity : In a model of acute inflammation, this compound showed a reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
